molecular formula C17H24N2O2S B6140086 2-[1-[(5-Methylfuran-2-yl)methyl]-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol

2-[1-[(5-Methylfuran-2-yl)methyl]-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol

Cat. No.: B6140086
M. Wt: 320.5 g/mol
InChI Key: YROBMPCYKNCJPT-UHFFFAOYSA-N
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Description

2-[1-[(5-Methylfuran-2-yl)methyl]-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a furan and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(5-Methylfuran-2-yl)methyl]-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is prepared by reacting with appropriate alkylating agents.

    Substitution with Furan and Thiophene: The piperazine core is then substituted with 5-methylfuran-2-ylmethyl and thiophen-3-ylmethyl groups through nucleophilic substitution reactions.

    Introduction of the Ethanol Group: Finally, the ethanol group is introduced via a reaction with ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(5-Methylfuran-2-yl)methyl]-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under conditions such as reflux or microwave irradiation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[1-[(5-Methylfuran-2-yl)methyl]-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-[(5-Methylfuran-2-yl)methyl]-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The furan and thiophene rings contribute to its binding affinity and specificity, while the piperazine core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Furan-2-ylmethyl)-4-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol
  • 2-[1-(5-Methylfuran-2-ylmethyl)-4-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol
  • 2-[1-(Furan-2-ylmethyl)-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol

Uniqueness

2-[1-[(5-Methylfuran-2-yl)methyl]-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol is unique due to the specific positioning of the 5-methylfuran and thiophene groups, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can result in different binding affinities, reactivity, and overall effectiveness in various applications.

Properties

IUPAC Name

2-[1-[(5-methylfuran-2-yl)methyl]-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-14-2-3-17(21-14)12-19-7-6-18(11-16(19)4-8-20)10-15-5-9-22-13-15/h2-3,5,9,13,16,20H,4,6-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROBMPCYKNCJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2CCO)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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